molecular formula C6H11NO B1396107 6-Oxa-2-azaspiro[3.4]octane CAS No. 410070-90-5

6-Oxa-2-azaspiro[3.4]octane

Cat. No. B1396107
CAS RN: 410070-90-5
M. Wt: 113.16 g/mol
InChI Key: BDHMQGDCUCSDHX-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane has been described in several studies . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .


Molecular Structure Analysis

The molecular formula of this compound is C6H11NO . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization .


Chemical Reactions Analysis

This compound hydrochloride is a derivative of this compound . It is involved in various chemical reactions, including the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 113.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis of Novel Spirocycles

Li, Rogers-Evans, and Carreira (2013) explored the synthesis of novel thia/oxa-azaspiro[3.4]octanes, aiming to create multifunctional and structurally diverse modules for drug discovery. Their work demonstrates robust and step-economic routes for synthesizing these spirocycles, including enantioselective approaches (D. Li, M. Rogers-Evans, & E. Carreira, 2013).

Rearrangement of Spirocyclic Epoxide

Adamovskyi et al. (2014) described a unique rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, which provided access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This synthesis involved a three-step process from readily available reagents, yielding N-Boc-2,3-methano-β-proline (Mykhailo I. Adamovskyi, Oleksiy S. Artamonov, A. Tymtsunik, & O. Grygorenko, 2014).

NMR Structural and Conformational Analysis

Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. Their study determined the relative configuration and preferred conformations, highlighting the steric and electronic effects of substituents (Rubén Montalvo-González & A. Ariza-Castolo, 2012).

Electrophilic Amination of C-H-Acidic Compounds

Andreae, Schmitz, Wulf, and Schulz (1992) studied the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds. This research led to the classification of five different stabilization reactions of the intermediate product, demonstrating the versatility of 1-oxa-2-azaspiro[2.5]octane in organic synthesis (S. Andreae, E. Schmitz, J. Wulf, & B. Schulz, 1992).

Synthesis of Piperazine and Morpholine Surrogates

王雯 and colleagues (2015) provided an improved synthesis for 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane as substitutes for piperazine and morpholine. Their work demonstrated the potential of these compounds in medicinal chemistry (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane Ring System

Papillon and Taylor (2000) utilized L-Proline to synthesize an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, a compound found in oxazolomycin. This work included a synthesis of the racemic system and subsequent oxidation to yield spiro beta-lactone gamma-lactams (J. Papillon & R. Taylor, 2000).

Synthetic Approaches to Spiroaminals

Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds. These compounds are found in natural or synthetic products with significant biological activities, making them targets for chemical synthesis (M. Sinibaldi & I. Canet, 2008).

Mechanism of Action

Target of Action

The primary target of 6-Oxa-2-azaspiro[3.4]octane is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

This compound is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit EGFR inhibitory activities . By inhibiting EGFR, these compounds can prevent the activation of the receptor and subsequent signal transduction pathways that lead to cell proliferation and other cancer-associated behaviors.

Pharmacokinetics

The pharmacokinetic properties of 6-Oxa-2-azaspiro[3It is known to besoluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to reach its target sites in the body more effectively.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution and metabolism. It is also important to note that the compound is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases , which could affect its stability and efficacy in certain environments.

Safety and Hazards

When handling 6-Oxa-2-azaspiro[3.4]octane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

6-Oxa-2-azaspiro[3.4]octane plays a significant role in biochemical reactions, particularly in the inhibition of epidermal growth factor receptor (EGFR) activities. This compound interacts with various enzymes and proteins, including those involved in the EGFR signaling pathway. The nature of these interactions involves the binding of this compound to the active sites of these biomolecules, thereby inhibiting their activity and preventing downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation, differentiation, and survival. By blocking this pathway, this compound can induce apoptosis in cancer cells, reduce cell proliferation, and alter gene expression patterns . Additionally, it affects cellular metabolism by disrupting the metabolic processes that are regulated by EGFR signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of EGFR, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins. This inhibition leads to a cascade of events that ultimately result in the suppression of cell proliferation and induction of apoptosis . Furthermore, this compound may also influence gene expression by modulating transcription factors that are regulated by EGFR signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is crucial for its long-term efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, but it may degrade in the presence of strong oxidizing agents, strong acids, reducing agents, and bases . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis, which are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits EGFR activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects are also noted, where a minimum concentration of this compound is required to achieve significant inhibition of EGFR activity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. This compound is metabolized by enzymes in the liver, leading to the formation of metabolites that may also exhibit biological activity . The metabolic flux and levels of metabolites are influenced by the presence of this compound, which can alter the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is soluble in water, which facilitates its distribution throughout the body . It accumulates in tissues where EGFR is highly expressed, such as in certain types of cancer cells, leading to localized inhibition of EGFR activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can effectively inhibit EGFR activity. Targeting signals and post-translational modifications may play a role in directing this compound to these specific locations .

properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-8-5-6(1)3-7-4-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHMQGDCUCSDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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